![molecular formula C16H17N3O2 B7587367 3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide, also known as N-(2-amino-2-phenylacetyl)-N-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide or NAM-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide involves the inhibition of various signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. NAM-1 has been shown to inhibit the phosphorylation of Akt and mTOR, which are key regulators of cell proliferation and survival. NAM-1 also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, NAM-1 inhibits the activation of JAK/STAT signaling, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide include the inhibition of cell proliferation and migration, the modulation of neurotrophic factors, and the reduction of inflammation. NAM-1 has been shown to inhibit the proliferation and migration of cancer cells by targeting the Akt/mTOR signaling pathway. In neurodegenerative diseases, NAM-1 has been shown to protect against neuronal damage and improve cognitive function by modulating the levels of neurotrophic factors. In inflammatory disorders, NAM-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit multiple signaling pathways. However, the limitations of using NAM-1 in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For research on 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamidemethylbenzamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, further studies are needed to elucidate the mechanism of action of NAM-1 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of NAM-1 analogs with improved efficacy and safety profiles may lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide involves several steps, including the reaction of 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzoic acid with 3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethyl-2-(phenylamino)acetamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate compound. This intermediate is then treated with trifluoroacetic acid (TFA) to yield the final product.
Applications De Recherche Scientifique
3-[[(2R)-2-amino-2-phenylacetyl]amino]-3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamidemethylbenzamide has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, NAM-1 has been shown to inhibit the proliferation and migration of cancer cells by targeting the Akt/mTOR signaling pathway. In neurodegenerative diseases, NAM-1 has been shown to protect against neuronal damage and improve cognitive function by modulating the levels of neurotrophic factors. In inflammatory disorders, NAM-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18-15(20)12-8-5-9-13(10-12)19-16(21)14(17)11-6-3-2-4-7-11/h2-10,14H,17H2,1H3,(H,18,20)(H,19,21)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRQMUMUBHMKX-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)[C@@H](C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.